molecular formula C30H45O4- B1241994 3alpha-Hydroxyglycyrrhetinate

3alpha-Hydroxyglycyrrhetinate

Cat. No. B1241994
M. Wt: 469.7 g/mol
InChI Key: MPDGHEJMBKOTSU-GBWCSKBLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-hydroxyglycyrrhetinate is the conjugate base of 3alpha-hydroxyglycyrrhetinic acid;  major species at pH 7.3. It is a conjugate base of a 3alpha-hydroxyglycyrrhetinic acid.

Scientific Research Applications

Enzymatic Activity and Metabolism

  • Metabolic Enzyme Interactions : 3alpha-Hydroxyglycyrrhetinate plays a significant role in the metabolism of glycyrrhizin, involving various enzymes. Research demonstrates its interactions with enzymes like 3alpha-hydroxyglycyrrhetinate dehydrogenase, impacting the metabolism of glycyrrhizin and glycyrrhetic acid in the presence of human intestinal bacteria (Akao, 2000).

  • Enzyme Inhibition Studies : Studies have shown that compounds like glycyrrhetinic acid and dexamethasone can inhibit enzymes such as 3alpha/beta,20beta-hydroxysteroid dehydrogenase, with significant impacts when specific amino acid residues are altered (Itoda, Takase, & Nakajin, 2002).

Biotransformation

  • Microbial Transformation : Microorganisms like Mucor polymorphosporus can transform glycyrrhetinic acid, producing various metabolites including 3alpha-hydroxyglycyrrhetinate (Xin, Liu, Ye, Guo, & Guo, 2006).

Neurological Implications

  • Neurosteroid Interactions : 3alpha-Hydroxyglycyrrhetinate is involved in the modulation of neuroactive steroids. Studies have explored its effects on dopamine-mediated behavior, indicating potential roles in neurological or psychiatric disorders (Khisti, Deshpande, & Chopde, 2002).

Steroid Metabolism

  • Steroid Metabolic Pathways : 3alpha-Hydroxyglycyrrhetinate is a key player in the metabolism of steroids. Research has shown its involvement in processes that convert glycyrrhizin to various steroid metabolites, highlighting its importance in steroid metabolic pathways (Akao, 1988).

Biocatalysis and Antibacterial Activity

  • Biocatalysis and Derivative Formation : Biotransformation studies using fungi like Cunninghamella blakesleeana have demonstrated the capability of this organism to hydroxylate glycyrrhetinic acid, producing derivatives including 3alpha-hydroxyglycyrrhetinate, which exhibit antibacterial activities (Qin et al., 2010).

properties

Product Name

3alpha-Hydroxyglycyrrhetinate

Molecular Formula

C30H45O4-

Molecular Weight

469.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1

InChI Key

MPDGHEJMBKOTSU-GBWCSKBLSA-M

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-]

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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